molecular formula C14H8F3NO5 B566726 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1261782-84-6

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B566726
CAS No.: 1261782-84-6
M. Wt: 327.215
InChI Key: ZMLDVKJABWTHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative engineered for advanced pharmaceutical and agrochemical research. Its molecular structure incorporates two key functional groups: a nitro group and a trifluoromethoxy phenyl ring. The nitro-aromatic moiety is a recognized pharmacophore in antimicrobial prodrugs, particularly in the development of anti-tubercular agents . Similar nitro compounds are known to be bioactivated by bacterial enzymes, such as the F420-dependent nitroreductase Ddn in Mycobacterium tuberculosis , leading to the release of nitric oxide which exerts lethal effects on the bacterium . The trifluoromethoxy group, found in various bioactive molecules , enhances the molecule's metabolic stability and influences its lipophilicity and membrane permeability . This makes the compound a valuable scaffold in medicinal chemistry for the synthesis of novel analogs and as a key intermediate in constructing more complex molecules for drug discovery programs. Researchers will find this compound particularly useful for exploring structure-activity relationships in the design of new antimicrobials or for developing enzyme inhibitors. As with all compounds of this nature, it is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-nitro-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)23-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)18(21)22/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDVKJABWTHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691806
Record name 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261782-84-6
Record name 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(4-Trifluoromethoxyphenyl)benzoic Acid

The initial step involves constructing the biphenyl backbone through a Suzuki-Miyaura cross-coupling reaction. A 3-bromobenzoic acid derivative (e.g., methyl 3-bromobenzoate) reacts with 4-trifluoromethoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) and a base (e.g., Na2_2CO3_3) in a solvent like 1,4-dioxane or dimethylformamide (DMF). The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to yield methyl 3-(4-trifluoromethoxyphenyl)benzoate.

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: ~70–85% (estimated based on analogous couplings).

Nitration of the Biphenyl Intermediate

Nitration is performed using a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C. The trifluoromethoxy group (-OCF3_3) acts as a meta-director, guiding the nitro group to the para position relative to the benzoic acid moiety (position 5).

Nitration Parameters:

  • HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 ratio: 1:1 (v/v)

  • Reaction time: 2–4 hours

  • Yield: ~60–75% (extrapolated from nitration of similar substrates).

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the free acid using aqueous sodium hydroxide (NaOH\text{NaOH}) or hydrochloric acid (HCl\text{HCl}) under reflux.

Hydrolysis Conditions:

  • NaOH\text{NaOH} concentration: 2–4 M

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: >90%.

Direct Nitration of Preformed 3-(4-Trifluoromethoxyphenyl)benzoic Acid

Preparation of 3-(4-Trifluoromethoxyphenyl)benzoic Acid

This method parallels Section 1.1 but employs free 3-bromobenzoic acid instead of its ester. The coupling reaction requires careful pH control to avoid decarboxylation.

Nitration Under Controlled Conditions

Nitration of the free acid necessitates milder conditions to prevent side reactions (e.g., oxidation of the carboxylic acid group). A mixed-acid system with acetic anhydride as a co-solvent mitigates degradation.

Optimized Nitration Protocol:

  • Nitrating agent: HNO3\text{HNO}_3 in CH3CO2H/Ac2O\text{CH}_3\text{CO}_2\text{H}/\text{Ac}_2\text{O}

  • Temperature: 0–10°C

  • Time: 1–2 hours

  • Yield: ~50–65%.

Oxidation of a Nitro-Substituted Toluene Derivative

Synthesis of 3-(4-Trifluoromethoxyphenyl)-5-nitrotoluene

A Friedel-Crafts alkylation or coupling reaction installs the 4-trifluoromethoxyphenyl group onto a nitro-substituted toluene derivative. For example, 3-nitro-5-methylbromobenzene reacts with 4-trifluoromethoxyphenylboronic acid via Suzuki coupling.

Oxidation of Methyl Group to Carboxylic Acid

The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO4\text{KMnO}_4) in acidic or basic conditions.

Oxidation Parameters:

  • KMnO4\text{KMnO}_4 concentration: 5–10% (w/v)

  • Solvent: H2O/acetone\text{H}_2\text{O}/\text{acetone} (1:1)

  • Temperature: 60–80°C

  • Time: 6–8 hours

  • Yield: ~70–80%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesChallengesEstimated Yield (%)
Suzuki + NitrationHigh regioselectivity, scalableMultiple steps, cost of Pd catalysts50–60
Direct NitrationFewer steps, avoids ester hydrolysisRisk of carboxylic acid degradation45–55
Toluene OxidationStraightforward oxidation stepLimited substrate availability60–70

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The trifluoromethoxy group can be involved in nucleophilic substitution reactions.

    Substitution: The benzoic acid moiety can participate in esterification reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Acid chlorides and alcohols are commonly used for esterification.

Major Products:

    Reduction of the nitro group: Amino derivatives.

    Substitution reactions: Ester derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and trifluoromethoxy groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be leveraged in the design of new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives with variations in substituent positions, fluorinated groups, or additional functional moieties. Below is a comparative analysis based on substituent effects, biosensor interactions, and metal-complexation behavior.

Substituent Position and Electronic Effects

Key Finding : Substituent position (para > ortho > meta) significantly impacts molecular recognition in biosensor systems, as demonstrated by fluorescence-based assays for benzoic acid derivatives . For example:

  • 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid (meta-substituted trifluoromethoxy group) may exhibit weaker binding to biosensors compared to para-substituted analogues due to reduced steric and electronic complementarity .
  • 5-Nitro-2-(trifluoromethyl)benzoic acid (ortho-substituted trifluoromethyl group; CAS: 101066-57-3) shows higher similarity (0.82) to the target compound but likely differs in acidity (pKa) and solubility due to the electron-withdrawing trifluoromethyl group’s proximity to the carboxylic acid .

Fluorinated Group Variations

  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF₃) in the target compound is more polarizable than the trifluoromethyl (-CF₃) group in analogues like 4-Nitro-2-(trifluoromethyl)benzoic acid (CAS: 847547-06-2). This difference may enhance interactions with hydrophobic pockets in proteins or improve thermal stability in metal complexes .

Metal-Complexation Behavior

Studies on lanthanide complexes with benzoic acid derivatives highlight the role of substituents in thermodynamic stability and photophysical properties:

  • Nitro vs. Carboxylic Acid Derivatives: Nitro groups reduce basicity at the carboxylate oxygen, weakening lanthanide binding compared to non-nitrated analogues. However, the trifluoromethoxy group may offset this by enhancing ligand rigidity .
  • Comparative Stability : Derivatives like 2-Nitro-4-trifluoromethylbenzoic acid (CAS: 1735-91-7) exhibit lower similarity (0.82) to the target compound but may form less stable terbium complexes due to steric clashes from ortho-substituents .

Data Table: Key Structural Analogues

Compound Name CAS Number Substituent Positions Key Properties/Applications Purity
This compound 1261782-84-6 5-NO₂, 3-(4-OCF₃-C₆H₄) High lipophilicity, biosensor studies 98%
5-Nitro-2-(trifluoromethyl)benzoic acid 101066-57-3 5-NO₂, 2-CF₃ Enhanced acidity, catalysis N/A
4-Nitro-2-(trifluoromethyl)benzoic acid 847547-06-2 4-NO₂, 2-CF₃ Material science applications N/A
2-Nitro-4-trifluoromethylbenzoic acid 1735-91-7 2-NO₂, 4-CF₃ Lanthanide complexation N/A
[5-nitro-2-(trifluoromethoxy)phenyl]methanol 874821-51-9 5-NO₂, 2-OCF₃, -CH₂OH Intermediate in drug synthesis 96%

Research Implications

  • Biosensor Development : The target compound’s meta-substituted trifluoromethoxy group may limit its utility in fluorescence-based biosensors compared to para-substituted derivatives, as para-substituents maximize steric and electronic complementarity in binding pockets .
  • Material Science : Nitro and trifluoromethoxy groups synergistically enhance thermal stability in polymeric lanthanide complexes, making the compound a candidate for luminescent materials .

Biological Activity

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound this compound features a nitro group and a trifluoromethoxy group attached to a benzoic acid backbone. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the potential of nitroaromatic compounds, including this compound, as bioreductive agents in hypoxic tumor environments. These compounds can be activated by specific tumor enzymes, transforming them into cytotoxic agents that selectively target cancer cells. This mechanism enhances treatment specificity while minimizing damage to healthy tissues .

The biological activity of this compound may involve:

  • Inhibition of Chloride Channels : Similar compounds have been shown to block chloride channels, which are crucial for various cellular processes. For instance, the related compound 5-nitro-2-(3-phenylpropylamino)benzoic acid has been identified as a potent chloride channel blocker, affecting cell apoptosis and drug resistance mechanisms in cancer cells .
  • Induction of Apoptosis : Studies indicate that nitroaromatic compounds can modulate apoptotic pathways by altering the expression of proteins involved in cell survival and death, such as Bax and Bcl-2 .

Case Studies and Research Findings

  • Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to this compound exhibited significant antitumor activity against various cancer cell lines by inducing apoptosis through the modulation of chloride channels .
  • Bioreductive Activation : Research has shown that nitroaromatic compounds can serve as prodrugs, becoming activated in hypoxic conditions typical of solid tumors. This property is particularly advantageous for targeted cancer therapies .

Data Table: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
AntitumorBioreductive activation in hypoxic environments
Chloride Channel BlockInhibition leading to altered apoptosis pathways
Apoptosis InductionModulation of Bax/Bcl-2 expression

Q & A

What synthetic methodologies are recommended for preparing 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid, and how can reaction yields be optimized?

Answer:
Synthesis typically involves sequential functionalization of the benzoic acid backbone. A plausible route includes:

Nitro-group introduction : Nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.

Aryl coupling : Suzuki-Miyaura cross-coupling to attach the 4-trifluoromethoxyphenyl group to the 3-position, employing Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O at 80°C .

Yield optimization : Monitor reaction progress via TLC/HPLC. Adjust catalyst loading (0.5–2 mol%) and reaction time (12–24 h) to balance efficiency and side reactions.

How do electronic effects of the nitro and trifluoromethoxyphenyl substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Answer:

  • Nitro group (meta-directing, strong electron-withdrawing) : Deactivates the ring, directing incoming electrophiles to the meta position. This reduces reactivity in EAS but stabilizes intermediates in nucleophilic substitution.
  • Trifluoromethoxyphenyl group (para-directing, moderate electron-withdrawing) : Enhances acidity of the benzoic acid -COOH group via inductive effects.
    Methodological approach : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model charge distribution and predict regioselectivity .

What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • High-resolution LC-MS : Confirms molecular mass (e.g., [M-H]⁻ ion at m/z 356.05) and detects impurities with ppm-level accuracy .
  • Multinuclear NMR :
    • ¹H NMR: Aromatic protons appear as distinct doublets (δ 7.8–8.2 ppm for nitro-substituted ring; δ 7.2–7.6 ppm for trifluoromethoxyphenyl).
    • ¹⁹F NMR: Single peak near δ -58 ppm for CF₃O group .
  • X-ray crystallography : Resolves stereoelectronic effects and crystal packing, critical for validating synthetic intermediates .

How can researchers resolve contradictions in spectroscopic data when characterizing synthetic byproducts?

Answer:

  • Step 1 : Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous proton/carbon signals and identify coupling patterns.
  • Step 2 : Perform high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities (e.g., nitro vs. ketone groups).
  • Step 3 : Cross-validate with computational predictions (e.g., IR and NMR spectra simulated via Gaussian) .

What computational strategies are employed to evaluate this compound’s potential as a kinase inhibitor?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Key parameters include binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic lysine residues.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2 Å) .

What solvent systems are optimal for recrystallization, given the compound’s solubility profile?

Answer:

  • Polar aprotic solvents : DMF or DMSO dissolve the compound at elevated temperatures (>100°C).
  • Recrystallization : Gradual cooling in ethanol/water (7:3 v/v) yields needle-like crystals. Monitor via polarized light microscopy to ensure uniformity .

How can researchers assess and mitigate decomposition risks during long-term storage?

Answer:

  • Stability studies : Conduct accelerated aging at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS (e.g., nitro reduction to amine or hydrolysis of CF₃O group).
  • Storage recommendations : Argon atmosphere, desiccated at -20°C in amber vials .

What strategies are used to evaluate the compound’s toxicity profile based on structural analogs?

Answer:

  • In silico toxicity prediction : Use QSAR models (e.g., ProTox-II) to predict mutagenicity (nitro group alert) and hepatotoxicity.
  • In vitro assays : Test mitochondrial toxicity (MTT assay) in HepG2 cells and Ames test for mutagenic potential .

How does the compound’s logP value influence its bioavailability in pharmacological studies?

Answer:

  • logP calculation : Estimated at ~2.5 (via ChemDraw), indicating moderate lipophilicity.
  • Bioavailability optimization : Introduce hydrophilic substituents (e.g., -SO₃H) or formulate as sodium salt to enhance aqueous solubility .

What catalytic systems are effective for selective functionalization of this compound in late-stage derivatization?

Answer:

  • Palladium-mediated C-H activation : Use Pd(OAc)₂ with directing groups (e.g., -COOH) to achieve ortho-arylation.
  • Photocatalysis : Visible-light-driven decarboxylative coupling with aryl diazonium salts under Ru(bpy)₃Cl₂ catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.